2-(Naphthalen-1-yl)-2-oxoacetic acid
Description
Contextualization within α-Keto Acid Chemistry and Naphthalene (B1677914) Derivatives
2-(Naphthalen-1-yl)-2-oxoacetic acid is structurally defined by two principal components: the naphthalene ring system and the α-keto acid functional group. The fusion of two benzene (B151609) rings gives naphthalene its characteristic aromaticity and reactivity, making it a cornerstone in the development of dyes, polymers, and pharmaceuticals. nih.govekb.egwikipedia.org Naphthalene and its derivatives are known to participate in a wide array of chemical transformations, and their presence in numerous natural products and FDA-approved drugs underscores their medicinal importance. nih.govresearchgate.netijpsjournal.com
The second key feature, the α-keto acid moiety, consists of a carboxylic acid group positioned adjacent to a ketone. mdpi.com This arrangement imparts a unique reactivity profile, making α-keto acids versatile intermediates in a multitude of organic reactions. mdpi.com They are recognized as important precursors in the synthesis of more complex molecules, including other biologically relevant structures. mdpi.com The combination of the bulky, electron-rich naphthalene group with the reactive α-keto acid functionality in this compound creates a molecule with distinct steric and electronic properties, influencing its behavior in chemical reactions and biological systems. The compound is classified as a heterocyclic building block, an aromatic carboxylic acid, and a ketone, highlighting its multifaceted chemical nature. bldpharm.com
Academic Significance in Advanced Organic Synthesis and Pre-Clinical Pharmaceutical Research
The academic significance of this compound is evident in its application as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its inherent reactivity allows it to serve as a precursor for constructing diverse molecular architectures. For instance, it has been utilized in the synthesis of various heterocyclic systems, which are prominent scaffolds in many biologically active compounds. bldpharm.comfardapaper.ir The development of efficient synthetic routes to access aryl α-keto esters, a class to which derivatives of this acid belong, is an active area of research, underscoring their importance as key intermediates. aurigeneservices.com
In the realm of pre-clinical pharmaceutical research, while direct studies on this compound are not extensive, the broader class of naphthalene derivatives has shown significant promise. Numerous compounds incorporating the naphthalene scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic agents. ekb.egijpsjournal.comnih.govnih.gov For example, various substituted naphthalen-1-yl-methanone derivatives have demonstrated notable anti-hyperglycemic activity in preclinical models. nih.gov Furthermore, derivatives of 1-naphthol (B170400) have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in neurodegenerative diseases. nih.gov The potential for this compound to serve as a starting material for the synthesis of novel, biologically active naphthalene derivatives continues to be an area of interest for medicinal chemists.
Historical Perspective on Related Naphthalene-Containing Oxoacetic Acid Analogues
The historical context of this compound is intertwined with the development of both naphthalene chemistry and the synthesis of α-keto acids. Naphthalene itself was first isolated from coal tar in the early 1820s, with its chemical formula being determined by Michael Faraday in 1826. nih.gov This discovery opened the door to the exploration of a vast new area of aromatic chemistry. nih.govekb.eg For much of its history, coal tar remained the primary source of naphthalene. wikipedia.org
The synthesis of α-keto acids has a similarly long history, with early methods being developed in the late 19th century. mdpi.com Over the years, a variety of synthetic strategies have been established to produce these valuable compounds, including Friedel-Crafts acylation and the oxidation of corresponding alcohols or methyl ketones. mdpi.comresearchgate.net The synthesis of aryl-keto α-amino acids, structurally related to the title compound, was first reported in the mid-20th century. researchgate.net The convergence of these two fields of study—the chemistry of the readily available naphthalene scaffold and the synthetic utility of α-keto acids—led to the preparation and investigation of naphthalene-containing oxoacetic acids like the title compound. Early research into naphthalene-based pharmaceuticals laid the groundwork for the continued exploration of new derivatives with potential therapeutic applications. nih.govijpsjournal.com
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGUQLILSWMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343931 | |
| Record name | Naphthalenyl oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26153-26-4 | |
| Record name | Naphthalenyl oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Naphthalen 1 Yl 2 Oxoacetic Acid
Catalytic Approaches to Synthesis
Catalytic methods offer powerful routes for the synthesis and transformation of α-oxoacetic acids. Key among these are asymmetric hydrogenation for the production of chiral α-hydroxy acids and copper-catalyzed reactions for functional group installation.
Asymmetric Hydrogenation of α-Keto Acids Utilizing Iridium/SpiroPAP Catalysts
A highly efficient and enantioselective method for the direct asymmetric hydrogenation of α-keto acids involves the use of iridium catalysts coordinated with chiral spiro pyridine-aminophosphine (SpiroPAP) ligands. rsc.orgnih.gov This approach facilitates the production of a variety of chiral α-hydroxy acids under mild reaction conditions, presenting a potentially scalable manufacturing process. rsc.orgnih.gov The catalyst system, which combines a chiral spiro ligand with an iridium center, demonstrates high activity and provides excellent control over the stereochemical outcome of the reduction. researchgate.net
The success of the asymmetric hydrogenation of α-keto acids is highly dependent on the optimization of reaction parameters. The choice of base, solvent, and hydrogen pressure significantly influences both the reaction rate and the enantiomeric excess (ee) of the resulting α-hydroxy acid. researchgate.net
Initial studies using benzoylformic acid as a model substrate revealed that the reaction could proceed to completion, albeit with moderate enantioselectivity, when a relatively weak base like a carboxylic acid potassium salt was used. researchgate.net The addition of a stronger base, such as potassium tert-butoxide (KOtBu), was found to accelerate the reaction rate significantly, achieving full conversion in a much shorter time. researchgate.net The quantity of the base is a critical factor; for instance, increasing the amount of base can lead to higher enantioselectivity. researchgate.net The solvent also plays a crucial role, with different solvents impacting both reactivity and the stereochemical outcome. researchgate.net
Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation of Benzoylformic Acid
This interactive table summarizes the effects of different bases on the enantioselectivity and conversion rate in the asymmetric hydrogenation of benzoylformic acid, based on research findings. researchgate.net
| Entry | Base (equiv.) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | K2CO3 (0.05) | MeOH | 10 | 100 | 80 |
| 2 | NaOAc (0.05) | MeOH | 10 | 100 | 82 |
| 3 | K-salt of 2a (0.05) | MeOH | 10 | 100 | 87 |
| 4 | KOtBu (1.06) | MeOH | 2 | 100 | 95 |
Data sourced from Chemical Communications. researchgate.net
The design of the chiral catalyst is central to achieving high enantioselectivity. The Iridium/SpiroPAP system utilizes a ligand featuring a rigid spiro skeleton combined with a tridentate coordination motif. researchgate.netrsc.org This structural rigidity and the specific arrangement of coordinating atoms (pyridine and aminophosphine) create a well-defined chiral environment around the iridium metal center. researchgate.net This precise architecture allows the catalyst to effectively discriminate between the two faces of the α-keto acid substrate, leading to high stereocontrol. researchgate.net
The substrate scope for this catalytic system is broad, accommodating a range of α-keto acids with varying electronic and steric properties. researchgate.net Generally, substrates with electron-donating or electron-withdrawing groups on the aromatic ring react efficiently to produce the corresponding α-hydroxy acids in high yields and with moderate to excellent enantioselectivities. researchgate.net However, steric hindrance plays a significant role. For instance, substrates with ortho-substituents, such as o-methylbenzoylformic acid, can undergo hydrogenation very rapidly and with exceptional enantioselectivity, achieving up to 99% ee. researchgate.net This suggests that steric bulk near the keto group can enhance the stereochemical outcome. researchgate.net
Table 2: Substrate Scope in the Asymmetric Hydrogenation of α-Keto Acids using Ir/SpiroPAP Catalyst
This interactive table illustrates the yield and enantiomeric excess (ee) for the hydrogenation of various α-keto acid substrates, highlighting the catalyst's broad applicability. researchgate.net
| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | (S)-2-Hydroxy-2-phenylacetic acid | 98 | 95 |
| 2 | 4-Methoxyphenyl | (S)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid | 95 | 96 |
| 3 | 2-Tolyl | (S)-2-Hydroxy-2-(o-tolyl)acetic acid | 98 | 99 |
| 4 | 1-Naphthyl | (S)-2-Hydroxy-2-(naphthalen-1-yl)acetic acid | 96 | 98 |
| 5 | 2-Thienyl | (S)-2-Hydroxy-2-(thiophen-2-yl)acetic acid | 92 | 97 |
Data sourced from Chemical Communications. researchgate.net
Copper-Catalyzed Oxidative Decarboxylative Amination (as a general method for α-oxoacetic acids)
Copper-catalyzed reactions represent a versatile and cost-effective strategy for the functionalization of carboxylic acids. digitellinc.com In the context of α-oxoacetic acids and related compounds, copper-catalyzed oxidative decarboxylative amination provides a pathway to form new carbon-nitrogen bonds. This methodology has been effectively demonstrated for arylacetic acids, where an inexpensive copper catalyst, in the presence of an oxidant like molecular oxygen, facilitates the reaction with an amine source. rsc.org The process involves the removal of the carboxyl group and the simultaneous formation of a C-N bond, producing valuable compounds such as 2-arylquinazolines from arylacetic acids and 2-aminobenzoketones. rsc.org This approach is attractive due to the use of an earth-abundant metal catalyst and an environmentally benign oxidant, with water and carbon dioxide as the primary byproducts. rsc.org
Electrochemical Synthesis Pathways
Electrochemical methods are emerging as powerful, environmentally friendly alternatives to traditional chemical synthesis. These techniques utilize electrical current to drive redox reactions, often eliminating the need for harsh chemical oxidants or reductants.
Oxidative Decarboxylative Reactions for Heterocycle Formation
An electrochemical approach has been developed for the synthesis of heterocycles, such as quinazolines and quinazolinones, through the anodic oxidative decarboxylation of α-oxocarboxylic acids. rsc.org This method is conducted under mild conditions in an undivided cell, using a simple and inexpensive substance like ammonium (B1175870) iodide (NH4I) as both the nitrogen source and the electrolyte. rsc.org By applying an electrical potential, the α-oxocarboxylic acid undergoes decarboxylation and subsequent cyclization with the nitrogen source to form the desired heterocyclic products in high yields. rsc.org A key advantage of this electrochemical pathway is the avoidance of chemical oxidants, making it a greener and more sustainable synthetic route. rsc.org
Visible-Light-Driven Synthetic Transformations
Recent advancements in organic synthesis have highlighted the use of visible light to drive chemical reactions under mild and environmentally friendly conditions. rsc.orgresearchgate.net A notable development is the photocatalyst-free decarboxylative acylation, where α-oxo carboxylic acids like 2-(naphthalen-1-yl)-2-oxoacetic acid serve as acyl radical precursors without the need for metal catalysts or external photosensitizers. rsc.orgmdpi.com These reactions often use ambient air as a green oxidant and can proceed at room temperature. researchgate.net
This methodology has been successfully applied to the C-H acylation of various N-heterocycles. lookchem.com The process is initiated by visible light, which promotes the decarboxylation of the α-oxo carboxylic acid to generate an acyl radical. mdpi.comlookchem.com This radical can then engage in coupling reactions. For example, a variety of N-heterocycles have been effectively acylated using 2-oxo-2-phenylacetic acid, and the methodology extends to other aryl-substituted α-oxocarboxylates, demonstrating its robustness. lookchem.com The absence of a photocatalyst is a significant advantage, as it simplifies the reaction setup and purification, and reduces waste. mdpi.com
The mechanism of photocatalyst-free, visible-light-driven decarboxylative acylation involves the generation of radical species. lookchem.comnih.gov For α-oxo carboxylic acids, the process is believed to start with the photoexcitation of the substrate itself or through the formation of an electron donor-acceptor (EDA) complex. researchgate.netmdpi.com
In some systems, it is hypothesized that the photoexcited species can transfer its energy to triplet oxygen (³O₂) to generate singlet oxygen (¹O₂). researchgate.net This highly reactive singlet oxygen can then react with the α-oxo carboxylic acid, such as phenylglyoxylic acid, leading to a decarboxylation event that forms the corresponding acyl radical (e.g., a benzoyl radical). researchgate.net The generation of these radicals has been confirmed through trapping experiments with agents like TEMPO. researchgate.net
Once generated, the acyl radical propagates through a radical chain mechanism. lookchem.com It can add to a suitable acceptor, such as an N-heterocycle or an alkene, to form a new radical intermediate. mdpi.comlookchem.com This intermediate can then undergo further reactions, such as oxidation and deprotonation, to yield the final acylated product. lookchem.com This process represents an efficient pathway for forming new carbon-carbon bonds under mild, visible-light irradiation. mdpi.com
A significant application of visible-light-driven decarboxylative acylation is the synthesis of 3-acyl-2H-indazoles. acs.org A method has been developed that utilizes a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, including aryl-substituted variants like this compound. acs.org This protocol is advantageous as it operates without photosensitizers, metal catalysts, or strong oxidants. acs.org
The reaction is typically performed by irradiating a mixture of a 2H-indazole and an excess of the α-keto acid in a suitable solvent system, such as acetonitrile (B52724) (MeCN) and hexafluoroisopropanol (HFIP), with blue light (420–425 nm) under a nitrogen atmosphere. acs.org The process demonstrates broad substrate compatibility, allowing for the synthesis of a diverse range of functionalized 3-acyl-2H-indazoles. acs.org This approach provides a direct and operationally simple route to these valuable heterocyclic compounds, which are often challenging to synthesize using traditional methods that may require transition metals or harsh conditions. acs.org
| 2H-Indazole Reactant | α-Keto Acid Reactant | Product Type |
|---|---|---|
| 2-Phenyl-2H-indazole | 2-Oxo-2-phenylacetic acid | 3-Benzoyl-2-phenyl-2H-indazole |
| 2-(4-Chlorophenyl)-2H-indazole | 2-(4-Methoxyphenyl)-2-oxoacetic acid | 2-(4-Chlorophenyl)-3-(4-methoxybenzoyl)-2H-indazole |
| 2-Methyl-2H-indazole | This compound | 2-Methyl-3-(naphthalene-1-carbonyl)-2H-indazole |
| 2-Phenyl-2H-indazole | 2-Oxo-2-(thiophen-2-yl)acetic acid | 2-Phenyl-3-(thiophene-2-carbonyl)-2H-indazole |
Photocatalyst-Free Decarboxylative Acylarylation
Other Synthetic Preparations and Derivatizations of this compound
Beyond its use in cyclization and acylation reactions, this compound can be prepared and modified through various synthetic routes. The derivatization of its carboxylic acid functional group is a common strategy to alter its chemical properties for specific applications. libretexts.org
One of the most frequent derivatization methods is esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orggcms.cz This transformation converts the polar carboxylic acid into a less polar, more volatile ester, which can be advantageous for certain analytical or synthetic procedures. gcms.cz For example, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester has been reported, which involves the coupling of 1-naphthaleneacetic acid with glycine (B1666218) ethyl ester. researchgate.net While this example starts from a related naphthalene (B1677914) derivative, it illustrates a common coupling and esterification strategy that can be applied to this compound.
Other derivatization techniques include alkylation and acylation. libretexts.orggcms.cz Alkylation replaces the active hydrogen of the carboxylic acid with an alkyl or benzyl (B1604629) group. libretexts.org Acylation involves reacting the compound with an acylating agent to form derivatives like amides if reacted with amines. libretexts.org These derivatizations are crucial for modifying the molecule's reactivity, stability, and physical properties. gcms.cz
Preparation of N-(2-formylphenyl)-2-(naphthalen-1-yl)-2-oxoacetamidenih.gov
The synthesis of N-(2-formylphenyl)-2-(naphthalen-1-yl)-2-oxoacetamide is achieved through a reaction involving the precursor compound, this compound. rsc.org The established synthetic protocol involves the reaction of an anthranil (B1196931) derivative with an α-keto acid. rsc.org
A general procedure for this type of transformation is carried out by combining the anthranil and the α-keto acid in a Schlenk tube. rsc.org The reaction is catalyzed by copper(II) bromide and triphenylphosphine (B44618). rsc.org Dichloroethane serves as the solvent, and the reaction mixture is heated to 110 °C for 12 hours under an argon atmosphere. rsc.org Following the reaction, the mixture is filtered and concentrated. The final product is then purified using column chromatography. rsc.org
While the specific yield for N-(2-formylphenyl)-2-(naphthalen-1-yl)-2-oxoacetamide is not detailed in the provided literature, its precursor, this compound, was obtained as a yellow solid with an 80% yield. rsc.org
Detailed Research Findings:
The synthesis is based on a copper-catalyzed reaction, a common method for forming carbon-nitrogen bonds. The use of triphenylphosphine as a ligand helps to stabilize the copper catalyst and facilitate the reaction. The reaction conditions, including the elevated temperature and inert atmosphere, are typical for such cross-coupling reactions to ensure the stability of the reactants and catalyst, and to drive the reaction to completion. rsc.org
Reactants and Reagents for a Typical Synthesis:
| Reactant/Reagent | Role | Typical Molar Equivalent/Concentration |
| Anthranil | Starting Material | 1.0 equiv |
| This compound | Precursor | 2.0 equiv |
| Copper(II) Bromide (CuBr₂) | Catalyst | 0.05 equiv |
| Triphenylphosphine (PPh₃) | Ligand | 0.2 equiv |
| Dichloroethane (DCE) | Solvent | 3 mL per 0.3 mmol of anthranil |
Reaction Conditions for a Typical Synthesis:
| Parameter | Value |
| Temperature | 110 °C |
| Reaction Time | 12 hours |
| Atmosphere | Argon |
Elucidating Chemical Reactivity and Reaction Mechanisms of 2 Naphthalen 1 Yl 2 Oxoacetic Acid
Decarboxylative Reaction Pathways
Decarboxylation, the removal of a carboxyl group, is a fundamental reaction of 2-(naphthalen-1-yl)-2-oxoacetic acid, often proceeding through radical intermediates. These reactions can be initiated through electrochemical methods or photoredox catalysis, providing versatile routes to acyl radicals for subsequent bond-forming reactions.
Characterization of Radical Intermediates in Photoredox Processes
Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from α-keto acids under mild conditions. nih.govresearchgate.netorganic-chemistry.org In this process, a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) with the carboxylate, leading to an acyloxy radical that rapidly decarboxylates to form a 1-naphthoyl radical. nih.govsioc.ac.cnrsc.org The existence of this transient acyl radical is typically confirmed through trapping experiments with various radical acceptors. nih.gov The efficiency of these trapping reactions provides indirect evidence for the formation of the radical intermediate. nih.gov Mechanistic studies, including fluorescence quenching experiments, further support the involvement of acyl radicals in these transformations. organic-chemistry.org
Stereochemical Outcomes in Asymmetric Transformations
The synthesis of chiral molecules with high enantiopurity is a cornerstone of modern organic chemistry. For this compound, asymmetric hydrogenation of the ketone functionality is a key transformation to produce chiral α-hydroxy acids.
Control and Enhancement of Enantiomeric Excess in Hydrogenation Reactions
Achieving high enantiomeric excess (e.e.) in the asymmetric hydrogenation of α-keto acids is crucial for their application in synthesizing enantiomerically pure compounds. nih.govrsc.org This is typically accomplished using chiral transition metal catalysts, such as those based on iridium or ruthenium, complexed with chiral ligands. nih.govrsc.orgnih.govrsc.org For instance, highly efficient chiral spiro iridium catalysts have been developed for the direct asymmetric hydrogenation of α-keto acids under mild conditions, yielding chiral α-hydroxy acids in high enantioselectivity. nih.govrsc.org The choice of ligand, solvent, and reaction conditions are critical factors that govern the stereochemical outcome of the reaction. nih.govrsc.org Asymmetric transfer hydrogenation using ruthenium(II) complexes has also proven effective for producing chiral secondary alcohols from ketones with high enantioselectivity. nih.gov
Table 1: Illustrative Enantiomeric Excess in Asymmetric Hydrogenation of α-Keto Acids This table presents representative data for the asymmetric hydrogenation of α-keto acids to highlight the achievable levels of enantioselectivity. Specific results for this compound may vary.
Structure-Reactivity Relationships
The chemical behavior of this compound is intrinsically linked to its molecular structure, with the naphthalene (B1677914) moiety playing a pivotal role.
Influence of the Naphthalene Moiety on Reaction Pathways and Rates
The naphthalene group significantly influences the reactivity of the molecule. vedantu.com Naphthalene is generally more reactive than benzene (B151609) due to its fused-ring structure, which allows one ring to react while retaining some aromatic stability. vedantu.com In the context of this compound, the extended π-system of the naphthalene ring can stabilize radical intermediates formed during decarboxylation reactions. This stabilization can affect the rates and pathways of subsequent reactions. nih.gov
Furthermore, the steric bulk of the naphthalene group can influence the stereochemical outcome of reactions, such as asymmetric hydrogenation, by directing the approach of the catalyst to the ketone. nih.gov The electronic properties of the naphthalene ring also play a role; it can interact with transition metal catalysts, and its substituents can modulate the electronic environment of the reactive center, thereby influencing reaction rates and selectivity. researchgate.net For example, the coordination of an oxygen lone pair in a naphthalene substrate to a ruthenium catalyst has been suggested to be important for inducing the necessary interaction for chiral catalysis.
Table 2: Compound Names Mentioned in the Article
Effects of Reaction Parameters (e.g., temperature, solvent, catalysts) on Yield and Selectivity
The yield and selectivity of chemical reactions involving this compound are critically influenced by a variety of reaction parameters, including the choice of catalyst, solvent, and reaction temperature. These factors can dictate the reaction pathway, favoring the formation of desired products while minimizing side reactions. Research into the transformation of α-keto acids, such as this compound, has highlighted the nuanced interplay of these conditions in achieving high efficiency and stereoselectivity, particularly in reduction and coupling reactions.
Catalyst Effects
The choice of catalyst is paramount in directing the outcome of reactions with this compound and its derivatives. In the realm of asymmetric synthesis, chiral catalysts are employed to produce enantiomerically enriched products, which is of significant interest in the pharmaceutical industry.
For instance, in the asymmetric reduction of related α-keto esters, the catalyst system plays a pivotal role. While specific data for this compound is limited in publicly available literature, general principles can be inferred from studies on analogous compounds. The use of chiral ruthenium (II) complexes, such as those with TsDPEN ligands, has been effective in the asymmetric transfer hydrogenation of various ketones. These catalysts are known to exhibit high regio- and enantioselectivity, the balance of which can be fine-tuned by modifying the ligand structure and reaction conditions.
In palladium-catalyzed reactions, such as allylic alkylations of related enol carbonates derived from 2-acylimidazoles, the ligand choice is crucial for achieving high enantiomeric excess (ee). While a direct application on this compound is not documented, these studies show that solvents and the nature of the palladium ligand significantly impact yield and stereoselectivity. nih.gov
Solvent and Temperature Effects
The solvent medium and reaction temperature are interdependent parameters that can profoundly affect reaction rates, yields, and selectivity. The solubility of reactants and catalysts, the stabilization of transition states, and the rate of competing side reactions are all influenced by the solvent environment.
In the synthesis of derivatives from related naphthalene-containing carboxylic acids, the choice of solvent is a key consideration. For example, in the preparation of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester from 1-naphthaleneacetic acid, dichloromethane (B109758) is used as the solvent. researchgate.net The reaction is initiated at a reduced temperature of 0°C before being allowed to proceed at room temperature, indicating that temperature control is crucial for the reaction's success. researchgate.net
For catalytic reactions, the solvent can also influence catalyst activity and stability. In some asymmetric reductions, a mixture of solvents, such as a formic acid/triethylamine azeotrope and methanol, is utilized to achieve optimal results. researchgate.net The temperature is also a critical factor; for example, in the cobalt-catalyzed borohydride (B1222165) reduction of tetralone derivatives, higher temperatures can accelerate the reaction, though this must be balanced against potential decreases in enantioselectivity. umontreal.ca
The following table summarizes the general effects of reaction parameters on the synthesis and transformation of derivatives of naphthalene-based carboxylic acids, providing a framework for understanding potential outcomes for this compound.
| Reaction Type | Catalyst System | Solvent | Temperature | Observed Effects on Yield and Selectivity |
| Amide Synthesis | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Dichloromethane | 0°C to Room Temp. | Effective for coupling of 1-naphthaleneacetic acid with an amino acid ester. researchgate.net |
| Asymmetric Allylic Alkylation | Pd₂(dba)₃·CHCl₃ with chiral ligands | Dioxane | Not specified | High yield and enantioselectivity observed for related 2-acylimidazole derivatives. nih.gov |
| Asymmetric Transfer Hydrogenation | Ru(II)/TsDPEN complexes | 5:2 Formic Acid/Triethylamine, Methanol | 40°C | High regio- and enantioselectivity in the reduction of enones, demonstrating catalyst control. researchgate.net |
It is important to note that the optimal conditions for any specific transformation of this compound would need to be determined experimentally. The data from related systems provide a valuable starting point for the development of efficient and selective synthetic protocols.
Strategic Applications of 2 Naphthalen 1 Yl 2 Oxoacetic Acid As a Synthetic Intermediate
Synthesis of Chiral α-Hydroxy Acids
The reduction of the α-keto group in 2-(naphthalen-1-yl)-2-oxoacetic acid provides a direct route to 2-hydroxy-2-(naphthalen-1-yl)acetic acid, a naphthalene-containing analogue of mandelic acid. The synthesis of enantiomerically pure α-hydroxy acids is of significant interest due to their role as chiral building blocks. Asymmetric hydrogenation is a powerful method to achieve this transformation with high stereoselectivity. This typically involves the use of a metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. rsc.orgrsc.org While direct catalytic asymmetric hydrogenation of this compound itself is not extensively documented in dedicated studies, the methodology is well-established for a wide range of α-keto acids and esters, demonstrating the feasibility and potential of this approach. rsc.org
Biocatalytic methods also present a green and highly selective alternative. Enzymes such as alcohol dehydrogenases can catalyze the stereospecific reduction of α-keto acids to the corresponding (R)- or (S)-α-hydroxy acids with excellent enantiomeric purity. nih.gov
Chiral α-hydroxy acids are crucial intermediates in the pharmaceutical industry. nih.gov Mandelic acid and its derivatives, for example, are precursors to various drugs, including semi-synthetic penicillins and cephalosporin (B10832234) antibiotics. nih.govwikipedia.org They are also widely used as chiral resolving agents to separate racemic mixtures of amines and alcohols. nih.gov
By analogy, the resulting chiral 2-hydroxy-2-(naphthalen-1-yl)acetic acid serves as a valuable precursor for fine chemicals and more complex pharmaceutical agents. The naphthalene (B1677914) group can impart unique properties, such as increased lipophilicity or specific binding interactions, to the final drug molecule. The development of efficient synthetic routes to these chiral acids is therefore an important focus for creating novel therapeutic candidates. nih.gov
Construction of Bioactive Heterocyclic Scaffolds
The dual reactivity of this compound makes it an ideal substrate for multicomponent reactions to build complex heterocyclic systems. These scaffolds are often the core of many biologically active compounds.
Quinazolinones are a class of nitrogen-containing heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their broad range of pharmacological activities. researchgate.net Recent research has demonstrated efficient, catalyst-free methods for synthesizing quinazolinones from the reaction of α-keto acids with 2-aminobenzamides. organic-chemistry.orgacs.org In this reaction, this compound can serve as a direct precursor, reacting with a substituted or unsubstituted 2-aminobenzamide. The reaction proceeds via an initial condensation followed by cyclization and decarboxylative aromatization to yield the final 2-(naphthalen-1-yl)quinazolinone product.
Solvent-free mechanochemical methods, such as ball milling, have also been developed, providing a green and efficient alternative for this transformation. organic-chemistry.orgnih.gov These methods allow for the synthesis of a library of 2-arylquinazolinones with good functional group tolerance. organic-chemistry.org
Table 1: Examples of Quinazolinone Synthesis from α-Keto Acids
| α-Keto Acid Precursor | Amine Precursor | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylglyoxylic acid | 2-Aminobenzamide | Water, 100 °C, 10 h | 2-Phenylquinazolin-4(3H)-one | 96% | organic-chemistry.org |
| 4-Methoxyphenylglyoxylic acid | 2-Aminobenzamide | Water, 100 °C, 10 h | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 95% | organic-chemistry.org |
| Phenylglyoxylic acid | 2-Amino-5-bromobenzamide | Ball Milling (SS), 25 °C, 12 h | 6-Bromo-2-phenylquinazolin-4(3H)-one | 72% | organic-chemistry.org |
The ketone functionality of this compound can be transformed into a hydrazone, a versatile linkage used to create complex derivatives with significant biological potential. A common synthetic strategy involves first converting the carboxylic acid to a more reactive species, such as an ester or acid chloride, followed by reaction with hydrazine (B178648) to form the corresponding acetohydrazide. nih.govnih.gov
Specifically, to synthesize (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide, one would first prepare the methyl or ethyl ester of this compound. This ester can then be reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) to yield 2-(naphthalen-1-yl)-2-oxoacetohydrazide. The final step is a condensation reaction between this acetohydrazide and an isatin (B1672199) (indole-2,3-dione) derivative. smolecule.com This reaction forms the characteristic C=N-N hydrazone linkage, connecting the naphthalenyl-oxo-acetyl moiety to the 2-oxoindoline scaffold. nih.gov Derivatives based on the 2-oxoindoline hydrazone framework have shown notable cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net
Role as a Building Block in Pre-Clinical Drug Discovery and Development
The unique structure of this compound makes it a valuable building block for creating novel compounds in the early stages of drug discovery. researchgate.net Its ability to participate in diverse chemical transformations allows for the generation of compound libraries targeting various biological pathways.
Bacterial DNA gyrase is a well-validated target for antibacterial drugs. mdpi.comnih.gov Benzothiazole-based compounds have emerged as a promising class of DNA gyrase inhibitors that target the ATP-binding site of the GyrB subunit. nih.govnih.gov
Research has shown that α-keto acids are excellent precursors for the synthesis of 2-arylbenzothiazoles. organic-chemistry.orgnih.gov The reaction involves the condensation of an α-keto acid with a 2-aminobenzenethiol derivative. In this context, this compound can react with a substituted 2-aminobenzenethiol to form a 2-(naphthalen-1-yl)benzothiazole core structure. This synthetic route provides a direct method to incorporate the naphthalene group into a scaffold known for DNA gyrase inhibition. Studies on related analogues, such as 2-((2-(carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid, confirm that the oxoacetic acid moiety attached to a benzothiazole (B30560) core is a viable strategy for creating potent inhibitors of this enzyme. scispace.com This makes this compound a key starting material for developing new antibacterial agents to combat drug-resistant pathogens. rsc.org
Scaffold for α-Glucosidase and Antimicrobial Agents (e.g., N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(naphthalen-1-yl)acetamide derivatives)
The naphthalene scaffold is a significant structural component in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. researchgate.netijpsjournal.comekb.eg this compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential, including those with α-glucosidase inhibitory and antimicrobial properties. ijpsjournal.comresearchgate.net The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays glucose absorption and reduces postprandial hyperglycemia. researchgate.netnih.govmdpi.comnih.gov
A notable class of derivatives synthesized from a naphthalene acetic acid precursor are N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(naphthalen-1-yl)acetamide derivatives. The synthesis of related thiazolidinone structures often involves the Knoevenagel condensation of a thiazolidine-2,4-dione with various aromatic aldehydes. nih.gov These heterocyclic compounds are recognized as "privileged scaffolds" due to their diverse biological activities, which include antimicrobial and anti-inflammatory effects. nih.govresearchgate.net
Research into related naphthalene-based acetamide (B32628) derivatives has shown promising results. For instance, novel amide-coupled naphthalene scaffolds synthesized from 2-(naphthalen-1-yloxy)acetic acid have demonstrated significant antibacterial and antifungal activity. researchgate.netijpsjournal.com Specifically, certain derivatives showed excellent antibacterial action against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netijpsjournal.com Other studies on substituted naphthalen-1-yl-acetic acid hydrazides found that compounds with bromo, methoxy, and hydroxy substituents were the most active against various bacterial and fungal strains. nih.gov The thiazolidinone ring system itself is a core component of various compounds with established antimicrobial activity. nih.govnih.govresearchgate.netresearchgate.net
The following table summarizes the antimicrobial activity of selected naphthalene and thiazolidinone-related derivatives, indicating the potential of this structural class.
| Compound Class/Derivative | Target Organism(s) | Observed Activity |
| Amide-coupled naphthalene scaffolds | E. coli, P. aeruginosa, S. aureus | Excellent antibacterial activity (MIC values: 12.5-50 µg/mL) researchgate.net |
| Amide-coupled naphthalene scaffolds | Candida albicans | Effective antifungal activity (MIC value: 250 µg/mL) researchgate.net |
| Naphthylamine analogs with azetidinone moiety | Bacillus subtilis, S. aureus, E. coli, P. aeruginosa | Broad-spectrum antimicrobial activity ekb.eg |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | Active against most tested strains nih.gov |
Intermediates for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors (e.g., N-naphthalen-1-yl-acetamide derivatives)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. nih.govnih.govsciensage.info Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.govsciensage.infonih.govresearchgate.net this compound derivatives serve as important intermediates in the development of PTP1B inhibitors. nih.gov Specifically, the synthesis of N-naphthalen-1-yl-acetamide derivatives has been explored for this purpose. nih.gov
The development of potent and selective PTP1B inhibitors is an active area of research. nih.gov Scientists have designed and synthesized various series of compounds to target this enzyme. For example, a series of N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivatives were designed and evaluated for PTP1B inhibitory activity, with one analogue showing significant inhibition with an IC₅₀ of 1.88 µM. nih.gov This highlights the effectiveness of the acetamide scaffold in targeting PTP1B.
While direct synthesis from this compound is one route, other naphthalene-based structures have also shown significant PTP1B inhibitory action. A series of 1,2-naphthoquinone (B1664529) derivatives demonstrated submicromolar inhibitory activity against PTP1B, showing the versatility of the naphthalene core in designing inhibitors. nih.gov Natural products containing the naphthalene moiety have also been identified as PTP1B inhibitors. nih.gov The goal is often to create non-carboxylic acid-containing ligands that can selectively target the enzyme's binding sites. nih.gov
The data below shows the inhibitory concentration (IC₅₀) of selected acetamide and naphthalene derivatives against PTP1B, demonstrating their potential as anti-diabetic agents.
| Compound/Derivative Class | PTP1B IC₅₀ Value | Reference |
| N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivative (NM-14) | 1.88 µM | nih.gov |
| 1,2-Naphthoquinone derivatives | Submicromolar activity | nih.gov |
| Amentoflavone (natural product) | 7.3 µM | nih.gov |
Diverse Applications in Chemical Sciences
Use as a Derivative Class in Dyeing Keratin Fibers
Derivatives of 2-oxoacetic acid, including those based on the naphthalene structure, have been found to be highly effective for dyeing keratin-containing fibers, most notably human hair. google.com These compounds can produce brilliant and long-lasting colors in a range of shades such as yellow, brown, green, violet, and black, with good fastness properties against light, washing, and rubbing. google.com
A significant advantage of this derivative class is its ability to dye hair effectively even in the absence of oxidizing agents like hydrogen peroxide (H₂O₂), which are common in conventional hair dyes and can cause fiber damage. google.com This allows for gentler dyeing conditions. The dyeing process can involve applying the 2-oxoacetic acid derivative either simultaneously or sequentially with a second reactive component. google.com This second component can be a compound with a primary or secondary amino group, a nitrogen-containing heterocyclic compound, or an aromatic hydroxy compound. google.com
The resulting dyeings exhibit surprisingly high wash resistance. google.com The use of 2-substituted-1-naphthol couplers, a related class of naphthalene derivatives, in oxidative dye systems has also been shown to produce intense, long-lasting color that is significantly more resistant to acidic conditions compared to dyes using a standard 1-naphthol (B170400) coupler. google.com This increased acid-fastness is an advantageous property for color retention. google.com
Advanced Spectroscopic and Structural Characterization of 2 Naphthalen 1 Yl 2 Oxoacetic Acid and Its Transformation Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(naphthalen-1-yl)-2-oxoacetic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR)nih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the acidic proton of the carboxyl group. The naphthalene ring contains seven protons, which would appear in the aromatic region, typically between 7.5 and 9.0 ppm. Due to the anisotropic effect of the ring system and the electron-withdrawing nature of the keto- and carboxyl groups, these protons would exhibit complex splitting patterns (multiplets, doublets, and triplets). The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet significantly downfield, usually above 10 ppm, due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| Naphthalene-H (7 protons) | 7.5 - 9.0 | Multiplets, Doublets, Triplets |
| Carboxylic Acid-H (1 proton) | > 10 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)nih.govorganicchemistrydata.org
The ¹³C NMR spectrum provides information on all twelve carbon atoms in the this compound molecule. The spectrum would be characterized by signals for two carbonyl carbons, ten aromatic carbons from the naphthalene moiety, and no aliphatic carbons. The carbon of the carboxylic acid group is expected in the 165-185 ppm range, while the ketone carbonyl carbon typically appears further downfield, in the 190-210 ppm range. compoundchem.comoregonstate.edu The ten carbons of the naphthalene ring, including both protonated and quaternary carbons, would produce a series of signals in the aromatic region of approximately 120-140 ppm. organicchemistrydata.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 190 - 210 |
| Carboxylic Acid Carbonyl (C=O) | 165 - 185 |
| Aromatic Carbons (C1-C8a of naphthalene) | 120 - 140 |
Mass Spectrometry (MS) Analysis, Including High-Resolution Mass Spectrometry (HRMS)libretexts.orgmdpi.com
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₂H₈O₃), the molecular weight is 200.19 g/mol . cymitquimica.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.
Key fragmentation pathways for α-keto acids typically involve the cleavage of bonds adjacent to the carbonyl groups. libretexts.org Expected fragments for this molecule would include:
A peak corresponding to the loss of the carboxyl group (-COOH), resulting in a fragment with m/z 155 (M-45). This corresponds to the stable naphthoyl cation.
A peak at m/z 127, resulting from the subsequent loss of a carbonyl group (-CO) from the naphthoyl cation, which corresponds to the naphthyl cation (C₁₀H₇⁺).
Other fragments related to the naphthalene ring structure.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion and its fragments, which allows for the unambiguous determination of the elemental composition (C₁₂H₈O₃) and confirms the identity of the compound and its fragments. mdpi.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula of Fragment |
| 200 | Molecular Ion [M]⁺ | [C₁₂H₈O₃]⁺ |
| 155 | [M - COOH]⁺ | [C₁₁H₇O]⁺ |
| 127 | [M - COOH - CO]⁺ | [C₁₀H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysisrsc.orgnist.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹.
C=O Stretch (Ketone and Carboxylic Acid): Two distinct, strong absorption bands are anticipated for the two carbonyl groups. The α-keto carbonyl stretch is expected around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl stretch appears around 1700–1725 cm⁻¹. rsc.org These two peaks may be close or even overlap.
C=C Stretch (Aromatic): Several medium to strong absorptions in the 1450–1600 cm⁻¹ region are characteristic of the naphthalene aromatic ring system.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Ketone | C=O Stretch | 1720 - 1740 | Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
X-ray Diffraction Studies (for related compounds providing insights into crystal packing and intermolecular interactions)
While specific X-ray diffraction data for this compound is not detailed in the provided results, analysis of structurally similar compounds offers valuable insights into its likely solid-state structure. For instance, studies on other naphthalene derivatives reveal that the planar naphthalene systems can facilitate crystal packing through π-π stacking interactions.
Computational Chemistry and Theoretical Investigations of 2 Naphthalen 1 Yl 2 Oxoacetic Acid and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 2-(naphthalen-1-yl)-2-oxoacetic acid and its analogues, DFT calculations offer a detailed understanding of their molecular structure and reactivity. researchgate.net
Analysis of Molecular Orbitals and Charge Distribution
DFT calculations are employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net
Prediction of Spectroscopic Properties
Theoretical calculations using DFT and its time-dependent extension (TD-DFT) are instrumental in predicting and interpreting various spectroscopic data, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. scirp.org By simulating these spectra, researchers can assign vibrational modes and electronic transitions to specific molecular motions and excitations. researchgate.net
For example, in the study of 2-bromoacetylnaphthalene, computational studies complemented experimental spectra, helping to elucidate the origin of spectral details. researchgate.net Similarly, TD-DFT calculations on a series of makaluvamines, which share structural similarities with naphthalene (B1677914) derivatives, were used to predict their UV-Vis absorption properties and identify potential photosensitizing molecules. scirp.org These predictions are valuable for understanding the photophysical behavior of these compounds. scirp.org
Molecular Docking and Ligand-Protein Interaction Studies (for derivatives and their binding modes)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov
For derivatives of this compound, molecular docking studies can reveal how these compounds interact with specific protein targets. For instance, in a study of quinazolinone derivatives, molecular docking was used to identify compounds with good binding affinity to the active site of a target protein, suggesting their potential as anticancer agents. nih.gov The binding energy, calculated by the docking program, provides an estimate of the binding affinity, with lower energies indicating a more stable complex. ekb.eg
The analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. nih.gov For example, in a study of indolyl-glyoxylamide derivatives, molecular docking revealed the binding modes of the most active compounds, providing insights into their antimicrobial activity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. nih.gov This computational method is used to study the conformational flexibility of molecules and the stability of ligand-protein complexes. nih.gov
For analogues of this compound, MD simulations can explore the different conformations the molecule can adopt and their relative energies. nih.gov This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity. nih.gov A study on N-naphthyl-cyclopenta[d]pyrimidines demonstrated how the three-dimensional shape and rotational freedom of the naphthyl ring affect their potency as microtubule targeting agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (for derivatives in drug discovery)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov
These methods are powerful tools in drug discovery for designing new, more potent compounds and for screening large chemical databases to identify potential hits. nih.govresearchgate.net For derivatives of this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured biological activity. brieflands.com Such a model can then be used to predict the activity of new, unsynthesized derivatives. biorxiv.org
Pharmacophore models can be generated based on a set of active compounds or from the structure of a ligand-protein complex. nih.gov These models can then be used as 3D queries to search for new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov
Solid-State Chemistry and Polymorphism Studies (drawing insights from related naphthyl-containing compounds)
The study of the solid-state properties of chemical compounds is crucial for their practical applications, particularly in the pharmaceutical and materials science fields. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly affect properties such as solubility, stability, and bioavailability. rsc.org
Investigations into naphthyl-containing compounds have revealed a rich crystal chemistry, including the existence of multiple polymorphic forms. rsc.org For example, a study on a naphthyl-containing N-salicylidenaniline derivative reported the synthesis and characterization of two different polymorphs, each with a distinct crystal structure. rsc.org The different packing arrangements of the molecules in the crystal lattice can lead to variations in their physical and optical properties. rsc.org
Techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry, and Hirshfeld surface analysis are used to characterize and understand the different polymorphic forms. rsc.orgrsc.org Theoretical calculations, such as DFT, can also provide insights into the relative stabilities of different polymorphs and the nature of the intermolecular interactions that govern their formation. rsc.org
Analysis of π–π Stacking Interactions
π–π stacking interactions are a crucial class of non-covalent forces that play a significant role in the structure and function of aromatic systems. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of aromatic rings, are fundamental to phenomena ranging from the structure of DNA to the design of advanced materials. In the context of this compound and its analogues, understanding π–π stacking is key to predicting their aggregation behavior and interactions with biological targets.
Computational studies on naphthalene dimers, which serve as a fundamental model for the interactions of naphthalene-containing compounds, have revealed that dispersion forces are the dominant attractive force. nih.gov The global minimum energy structure for the naphthalene dimer is a parallel-displaced crossed C₂-symmetric arrangement. nih.gov The size of the aromatic system is a critical factor, with π–π stacking interactions becoming significant for parallel complexes containing more than 10–15 carbon atoms, a category that includes naphthalene. tandfonline.com
Various computational methods have been employed to quantify the strength of these interactions. High-level ab initio methods like coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] are considered the gold standard for accuracy but are computationally expensive. arxiv.org More cost-effective methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with dispersion corrections (e.g., DFT-D3) are also widely used. arxiv.orgnih.gov It has been noted that MP2 can overestimate interaction energies, while spin-component scaled (SCS-MP2) methods may underestimate them. arxiv.orgnih.gov
The dimerization energy of naphthalene has been a subject of extensive theoretical investigation, providing a benchmark for the π–π stacking capabilities of the naphthalene moiety.
Table 1: Calculated Dimerization Energies of Naphthalene Using Various Computational Methods
| Computational Method | Basis Set | Dimerization Energy (kcal/mol) | Reference |
| CCSD(T) | def2-TZVP | -4.773 | arxiv.org |
| Best Estimate (Corrected CCSD(T)) | - | -4.1 | arxiv.org |
| DFT-D3 | def2-TZVP | -4.216 | arxiv.org |
| CCSD(T) | half-augmented-pVDZ | -6.1 | nih.gov |
The presence of substituents on the naphthalene ring can modulate the strength and geometry of π–π stacking interactions. Studies on substituted benzene (B151609) dimers have shown that both electron-donating and electron-withdrawing substituents can enhance stacking interactions. researchgate.net These effects are not solely due to the polarization of the π-system but can also arise from direct electrostatic interactions between the substituent and the opposing aromatic ring. researchgate.net In the case of this compound, the oxoacetic acid group is expected to influence the electrostatic potential of the naphthalene ring, thereby affecting its stacking behavior.
Crystal structure analyses of naphthalene derivatives provide experimental evidence of π–π stacking. For instance, in the crystal structure of N-[(2-hydroxy-naphthalen-1-yl)(4-methyl-phenyl)methyl]acetamide, weak π–π interactions are observed with a centroid-centroid separation of 3.7246 (10) Å. nih.govresearchgate.netnih.gov
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. mdpi.com Based on the electron density (ρ) and its reduced density gradient (RDG), NCI analysis provides a qualitative picture of non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. mdpi.comnih.gov The resulting visualization plots display isosurfaces, where the color indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov
This method is particularly valuable for understanding the complex interplay of various non-covalent forces that stabilize molecular assemblies. For aromatic systems, NCI analysis can differentiate between various types of interactions, including π–π stacking, C–H···π interactions, and hydrogen bonds involving functional groups.
In studies of coordination complexes involving aromatic ligands, NCI plots have been effectively used to characterize π–π stacking motifs. rsc.org For example, in complexes with pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands, NCI analysis, in conjunction with Quantum Theory of Atoms in Molecules (QTAIM), has provided energetic and topological characterization of the recurrent π–π stacking patterns that extend the structures into 2D-supramolecular networks. rsc.org
The application of NCI analysis to the microsolvation of 1,4-naphthoquinone, a naphthalene derivative, has revealed the intricate network of intermolecular interactions with water molecules. nih.gov These interactions include O–H···O hydrogen bonds, C–H···O hydrogen bonds, and lone pair···π-hole interactions, which are clearly visualized using NCI plots. nih.gov The NCI isosurfaces show a large greenish area for weaker, less directional interactions and distinct blue pill-like shapes for stronger O–H···O hydrogen bonds. nih.gov
For a molecule like this compound, an NCI analysis would be expected to reveal several key features:
A broad, green isosurface between the naphthalene rings of adjacent molecules, indicative of π–π stacking.
Blue isosurfaces corresponding to hydrogen bonding between the carboxylic acid moieties, either in a dimeric fashion or with solvent molecules.
Potential weaker C–H···O or C–H···π interactions, appearing as smaller green or bluish-green isosurfaces.
Red isosurfaces indicating steric repulsion, which would define the limits of close contact between molecules.
Future Prospects and Emerging Research Directions for 2 Naphthalen 1 Yl 2 Oxoacetic Acid
Development of More Sustainable and Greener Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of less hazardous substances. solubilityofthings.com Traditional synthetic methods often rely on stoichiometric reagents and volatile organic solvents, which carry significant environmental and economic costs. Future research on 2-(naphthalen-1-yl)-2-oxoacetic acid will undoubtedly focus on developing more sustainable synthetic protocols.
Key areas of development will likely include:
Solvent Minimization: Following the philosophy that "the best solvent is no solvent," research will aim to develop solvent-free reaction conditions or replace conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. solubilityofthings.com
Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. mdpi.com This involves moving away from classical methods that use toxic oxidizing agents like selenium dioxide or potassium permanganate (B83412) towards more atom-economical catalytic approaches. mdpi.com
Alternative Energy Sources: The use of alternative energy inputs such as microwave irradiation, ultrasound, and photocatalysis can lead to significantly reduced reaction times, lower energy consumption, and often, improved product yields and purities. solubilityofthings.com
Electrochemical Synthesis: Anodic oxidation represents a promising green alternative for the synthesis of α-keto acids, using electricity as a "traceless" reagent to drive the transformation, thus avoiding harsh chemical oxidants. mdpi.com
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The development of novel catalytic systems for the synthesis and transformation of this compound is a major research frontier.
Future efforts will concentrate on:
Heterogeneous Catalysts: Solid acids, such as those based on mesoporous silicas or other high-surface-area materials, are emerging as highly effective and environmentally benign catalysts. noaa.gov Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and simplified product purification, which is crucial for sustainable manufacturing. noaa.gov
Photocatalysis: Inspired by natural processes like photosynthesis, photocatalysis uses light to activate a catalyst, which can then drive chemical reactions. solubilityofthings.com The development of photocatalytic systems for C-C and C-heteroatom bond formation on the naphthalene (B1677914) core could unlock new synthetic pathways under exceptionally mild, room-temperature conditions. researchgate.net
Advanced Metal Catalysis: Research into mixed-valence catalysts, such as iron phosphate (B84403) systems that contain both Fe²⁺ and Fe³⁺, has shown enhanced activity and stability in the synthesis of other α-keto acids. mdpi.com Exploring similar bimetallic or mixed-valence systems could lead to catalysts with superior performance and selectivity for reactions involving this compound.
| Catalyst Type | Potential Application | Key Advantages | Relevant Research Principle |
|---|---|---|---|
| Solid Acids (e.g., Sulfonated Silica) | Esterification, Acetalization | Reusable, easily separated, reduces corrosive waste | Heterogeneous catalysis for process simplification. noaa.gov |
| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | C-H functionalization, C-C/C-N bond formation | Uses visible light, operates at room temperature, high functional group tolerance | Enabling bond formation under mild conditions. researchgate.net |
| Mixed-Valence Metal Oxides (e.g., Iron Phosphate) | Oxidative synthesis of the α-keto acid | Enhanced activity, stability, and selectivity over single-state catalysts | Synergy between metal centers enhances performance. mdpi.com |
| Enzyme Catalysis (e.g., Oxidases, Lyases) | Asymmetric synthesis and transformations | High enantioselectivity, operates in aqueous media, biodegradable | Biocatalysis for ultimate green synthesis. |
Exploration of Unprecedented C-C and C-Heteroatom Bond-Forming Reactions
The functionalization of aromatic cores and their side chains through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis. wiley.com Future research will apply cutting-edge methodologies to this compound to create previously inaccessible derivatives.
Emerging strategies include:
Dual Catalysis: The combination of photoredox catalysis with nickel catalysis has emerged as a powerful tool for forging Csp³–Csp² bonds under very mild conditions. researchgate.net This could be used to attach a wide variety of alkyl fragments to the naphthalene ring of this compound, a transformation that is challenging with traditional methods.
Organometallic Reagents: Novel organometallic systems, such as lithium organozincates, have shown the ability to perform regioselective dual C-C bond formations in a one-pot reaction without the need for transition metals. youtube.com Applying such strategies could allow for the controlled, divergent synthesis of complex structures from a single starting material.
C-H Activation: Direct functionalization of C-H bonds is a highly sought-after goal as it avoids the need for pre-functionalized starting materials. Future work will aim to develop catalytic systems that can selectively activate and transform specific C-H bonds on the naphthalene nucleus, offering a more efficient and sustainable route to complex derivatives.
Strategic Integration in Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are powerful tools for generating molecular complexity and diversity with high efficiency and atom economy. nih.govnih.gov The electron-rich naphthalene system and the dual reactivity of the α-keto acid moiety make this compound an ideal candidate for the design of new MCRs. engconfintl.org
Future research will likely explore:
Passerini and Ugi Reactions: The carboxylic acid and keto-carbonyl groups are classic components of isocyanide-based MCRs like the Passerini (3-component) and Ugi (4-component) reactions. Integrating this compound into these reaction manifolds could rapidly generate large libraries of complex, peptide-like molecules with a naphthalene core.
Novel Heterocycle Synthesis: The related compound 2-naphthol (B1666908) is a well-established building block in MCRs for constructing diverse heterocyclic frameworks like xanthenes and chromenes. engconfintl.org Researchers will aim to leverage the unique reactivity of the α-keto acid group in this compound to participate in novel cyclization cascades, leading to unprecedented heterocyclic scaffolds.
| Reaction Type | Components | Resulting Scaffold | Potential Significance |
|---|---|---|---|
| Passerini Reaction | This compound + Aldehyde + Isocyanide | α-Acyloxy carboxamide | Rapid access to highly functionalized naphthalene derivatives. nih.gov |
| Ugi Reaction | This compound + Aldehyde + Amine + Isocyanide | Peptidomimetic structures | Generation of libraries for drug discovery. nih.gov |
| Novel Heterocycle Synthesis | This compound + Diamine + Other component | Benzodiazepine-like or other N-heterocycles | Discovery of new biologically relevant scaffolds. engconfintl.org |
Advanced Mechanistic Investigations using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is critical for optimizing reaction conditions, improving yields, and designing better catalysts. wiley.com The move towards "operando" spectroscopy—the study of a catalyst or reaction under actual working conditions—is revolutionizing mechanistic studies. acs.orgcapes.gov.br Future investigations will employ these powerful techniques to unravel the intricate details of reactions involving this compound.
Key techniques will include:
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: Instruments like ReactIR™ allow for real-time monitoring of the concentrations of reactants, intermediates, and products by tracking their unique vibrational frequencies. nih.govmt.com This provides invaluable kinetic data and helps identify transient species that are invisible to traditional offline analysis. engconfintl.orgmdpi.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: By using specialized high-pressure NMR tubes, reactions can be monitored at elevated temperatures and pressures inside the spectrometer. wiley.com This technique offers detailed structural information about species in solution, making it possible to observe catalyst activation, intermediate formation, and product evolution in real time. researchgate.netchemrxiv.orgnih.gov
These advanced analytical methods will allow researchers to answer fundamental questions: When does a reaction truly start and stop? What is the structure of the active catalyst? Are there any short-lived intermediates or unexpected byproducts? mt.com The insights gained will be paramount for the rational, knowledge-driven optimization of synthetic protocols. wiley.com
Rational Design of Derivatives for Highly Specific Target Applications
The core structure of this compound serves as a versatile starting point for the rational design of new molecules with tailored properties. By strategically modifying the naphthalene ring or the keto-acid side chain, derivatives can be engineered for specific applications in medicinal chemistry, materials science, and beyond.
Future design strategies will focus on:
Medicinal Chemistry: Inspired by work on related naphthalene structures, derivatives could be designed as antiproliferative agents for cancer therapy or as ligands for specific G-protein coupled receptors. mdpi.comnih.gov Functionalization could also be guided by improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a key consideration in drug development. researchgate.net
Materials Science: Naphthalene derivatives are known for their unique photophysical properties, including strong fluorescence. nih.gov By introducing specific functional groups (e.g., silyl (B83357) groups, electron-donating/withdrawing groups), the absorption and emission properties of the this compound scaffold could be fine-tuned to create novel fluorescent probes for detecting ions or biomolecules. nih.govnih.gov
| Core Scaffold | Modification Strategy | Target Application | Rationale / Precedent |
|---|---|---|---|
| This compound | Convert carboxylic acid to various amides | Anticancer Agents | N-substituted acetamide (B32628) derivatives show antiproliferative activity. nih.gov |
| This compound | Introduce substituents (e.g., -OMe, -CN, -SiR₃) on the naphthalene ring | Fluorescent Probes | Substituents can tune the photophysical properties (absorption/emission wavelengths, quantum yield). nih.govnih.gov |
| This compound | Couple with amino acids or peptides | GPR139 Agonists | Derivatives of 1-naphthaleneacetic acid show activity at this receptor. mdpi.com |
Implementation of High-Throughput Screening and Automated Synthesis Platforms for Library Generation
The discovery of new drugs and materials is increasingly driven by a numbers game: the more diverse compounds that can be synthesized and tested, the higher the probability of finding a "hit." The synergy between automated synthesis and high-throughput screening (HTS) provides a powerful engine for this discovery process. youtube.com
Future research will leverage this paradigm by:
Automated Synthesis: Using robotic platforms, the synthetic routes developed for this compound, particularly MCRs, can be automated to rapidly generate large libraries of hundreds or thousands of distinct derivatives. capes.gov.br Each derivative would represent a unique point in chemical space.
High-Throughput Screening (HTS): These compound libraries can then be screened against a wide array of biological targets (e.g., enzymes, receptors) or tested for specific material properties (e.g., fluorescence, conductivity). youtube.comacs.org HTS allows for the rapid identification of active compounds from a large pool, which can then be selected for further optimization. acs.org
This combination of automated library generation and HTS will dramatically accelerate the pace of discovery, enabling researchers to efficiently explore the vast chemical space surrounding the this compound scaffold to uncover molecules with novel and valuable functions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(naphthalen-1-yl)-2-oxoacetic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of naphthalene-1-carboxylic acid derivatives with glyoxylic acid under acidic catalysis. Evidence from palladium-catalyzed reactions shows yields up to 88% when using aryl halides and optimized ligand systems (e.g., Pd(OAc)₂ with PPh₃) .
- Critical Parameters : Temperature (80–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for glyoxylic acid derivatives) significantly affect reaction efficiency. NMR (¹H, 13C) and LC-MS are essential for purity validation .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : ¹H NMR (400 MHz, CDCl₃) confirms aromatic proton environments (δ 8.92–7.57 ppm) and keto-carbonyl resonance (δ ~190 ppm in 13C NMR). X-ray crystallography is recommended for resolving tautomeric ambiguities (e.g., keto-enol equilibrium), though no crystal structure is reported in current literature .
- Data Interpretation : Intramolecular hydrogen bonding between the α-keto group and adjacent substituents stabilizes the planar configuration, as observed in analogous 2-oxoacetic acid derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents on the naphthalene ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the α-keto position, facilitating nucleophilic acyl substitutions. For example, this compound undergoes efficient acylarylation with unactivated alkenes via radical intermediates (K₂S₂O₈-mediated), yielding indole derivatives in 53–63% yields .
- Contradictions : Steric hindrance from 1-naphthyl orientation can reduce reactivity compared to 2-naphthyl analogs, necessitating computational DFT studies to predict regioselectivity .
Q. What strategies resolve discrepancies in tautomeric equilibria observed in spectroscopic data?
- Analytical Approach : Variable-temperature NMR (VT-NMR) and IR spectroscopy differentiate keto (C=O stretch ~1700 cm⁻¹) and enol (broad O-H stretch ~3000 cm⁻¹) forms. For example, 2-(furan-2-yl)-2-oxoacetic acid exhibits keto dominance in DMSO-d₆, confirmed by HSQC correlations .
- Challenges : Solvent polarity and pH dramatically shift tautomer ratios. In aqueous solutions, the enol form may dominate due to hydrogen bonding with water, complicating mechanistic interpretations .
Q. How is this compound applied in synthesizing bioactive molecules or materials?
- Case Studies :
- PROTACs : Derivatives like 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid serve as warheads in targeted protein degradation, achieving >99% purity via HPLC .
- Coordination Chemistry : The α-keto moiety chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) to identify ideal catalysts for scale-up (e.g., Pd/ligand systems for C-C bond formation) .
- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular integrity, especially for tautomer-sensitive derivatives .
- Safety Protocols : Adhere to CLP regulations (H315, H319, H335) for handling irritants; use EN 374-certified gloves and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
